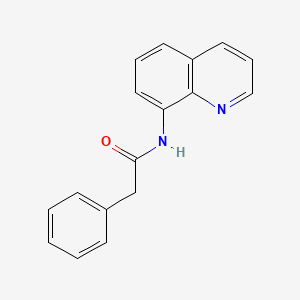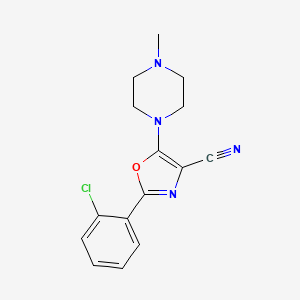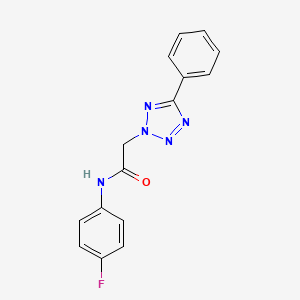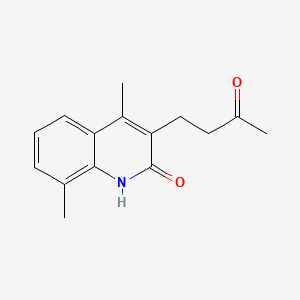![molecular formula C16H17N3O2 B5733128 N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
N-[3-(isobutyrylamino)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(isobutyrylamino)phenyl]nicotinamide, also known as IBPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IBPN is a derivative of nicotinamide, which is a form of vitamin B3.
Mechanism of Action
The mechanism of action of N-[3-(isobutyrylamino)phenyl]nicotinamide is not fully understood, but it is believed to involve the activation of the NAD+ pathway, which plays a crucial role in cellular metabolism and energy production. N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to increase NAD+ levels, which may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to improve glucose metabolism, reduce oxidative stress, and improve mitochondrial function. These effects may be beneficial for treating a range of diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(isobutyrylamino)phenyl]nicotinamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to have low toxicity, which makes it a promising candidate for further study. However, one limitation of using N-[3-(isobutyrylamino)phenyl]nicotinamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on N-[3-(isobutyrylamino)phenyl]nicotinamide. One area of interest is the development of N-[3-(isobutyrylamino)phenyl]nicotinamide analogs that may have improved efficacy and specificity. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(isobutyrylamino)phenyl]nicotinamide and its potential applications in treating a range of diseases. Finally, studies are needed to investigate the safety and efficacy of N-[3-(isobutyrylamino)phenyl]nicotinamide in clinical trials.
Synthesis Methods
The synthesis of N-[3-(isobutyrylamino)phenyl]nicotinamide involves a series of chemical reactions starting with the reaction of 3-aminophenylboronic acid with isobutyryl chloride to produce N-(3-aminophenyl)isobutyramide. This compound is then reacted with nicotinoyl chloride to produce N-[3-(isobutyrylamino)phenyl]nicotinamide.
Scientific Research Applications
N-[3-(isobutyrylamino)phenyl]nicotinamide has been studied for its potential applications in cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, N-[3-(isobutyrylamino)phenyl]nicotinamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration. Additionally, N-[3-(isobutyrylamino)phenyl]nicotinamide has been studied for its anti-inflammatory effects, which may be useful for treating inflammatory diseases.
properties
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(2)15(20)18-13-6-3-7-14(9-13)19-16(21)12-5-4-8-17-10-12/h3-11H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHHTHMNBCZIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(isobutyrylamino)phenyl]nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B5733058.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)



![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)

![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)


